

Isomeric Effects on the Properties of Ethyl-Dihydro-Indenes: A Comparative Guide

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Compound of Interest

Compound Name: 1H-Indene, 5-ethyl-2,3-dihydro-

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physical, spectral, and biological properties of positional isomers of ethyl-dihydro-indene. Understanding the influence of the ethyl group's position on the indane framework is crucial for applications in materials science and drug discovery, where subtle structural changes can significantly impact molecular behavior and bioactivity. This document summarizes key experimental data, outlines detailed methodologies for synthesis and characterization, and visualizes the relationships and workflows involved in the study of these isomers.

Physicochemical Properties

The position of the ethyl group on the 2,3-dihydro-1H-indene (indane) core structure influences its physical properties, such as boiling point and density. While comprehensive experimental data for all isomers is not readily available in a single source, a compilation of reported values and computed estimates is presented below.

Property	1-Ethyl-2,3-dihydro-1H-indene	2-Ethyl-2,3-dihydro-1H-indene	4-Ethyl-2,3-dihydro-1H-indene	5-Ethyl-2,3-dihydro-1H-indene
Molecular Formula	C ₁₁ H ₁₄	C ₁₁ H ₁₄	C ₁₁ H ₁₄	C ₁₁ H ₁₄
Molecular Weight	146.23 g/mol [1][2]	146.23 g/mol [3]	146.23 g/mol [4]	146.23 g/mol
CAS Number	4830-99-3[1][2]	56147-63-8[3]	66256-38-0[4]	52689-24-4
Boiling Point	222 °C at 760 mmHg[5]	Not Reported	Not Reported	Not Reported
Density	0.936 g/cm ³ [5]	Not Reported	Not Reported	Not Reported
Melting Point	-1.5 °C (estimate)[5]	Not Reported	Not Reported	Not Reported

Note: Data for 5-ethyl-2,3-dihydro-1H-indene is limited in publicly accessible databases.

Synthesis and Characterization

A general and effective method for the synthesis of ethyl-dihydro-indene isomers is the Friedel-Crafts alkylation of indane.[6][7][8][9] This electrophilic aromatic substitution reaction can be adapted to introduce an ethyl group onto the aromatic ring of the indane structure. For isomers where the ethyl group is on the saturated part of the ring, alternative multi-step synthetic routes may be required.

Experimental Protocol: Friedel-Crafts Alkylation of Indane

Objective: To synthesize a mixture of ethyl-dihydro-indene isomers for subsequent separation and characterization.

Materials:

- Indane (2,3-dihydro-1H-indene)

- Ethyl bromide (or ethanol with a dehydrating acid)
- Anhydrous aluminum chloride (AlCl_3) or another suitable Lewis acid catalyst
- Anhydrous dichloromethane (DCM) or another inert solvent
- Hydrochloric acid (HCl), dilute solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and apparatus for reflux and extraction

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve indane in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
- Cool the mixture in an ice bath.
- Carefully and portion-wise, add anhydrous AlCl_3 to the stirred solution.
- Slowly add ethyl bromide to the reaction mixture.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
- Once the reaction is complete, quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
- Separate the organic layer using a separatory funnel.
- Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO_3 solution, and brine.

- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture of ethyl-dihydro-indene isomers.
- The individual isomers can be separated and purified using fractional distillation or column chromatography.

Characterization Techniques

The identification and differentiation of the resulting isomers are primarily achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

^1H and ^{13}C NMR spectroscopy are powerful tools for distinguishing between positional isomers. The chemical shifts and splitting patterns of the aromatic and aliphatic protons, as well as the chemical shifts of the carbon atoms, will be unique for each isomer due to the different electronic environments created by the position of the ethyl group.

- ^1H NMR: The aromatic region (typically δ 6.5-7.5 ppm) will show distinct splitting patterns and integrations corresponding to the number and position of protons on the benzene ring. The chemical shifts and multiplicities of the ethyl group protons (a quartet for the $-\text{CH}_2-$ and a triplet for the $-\text{CH}_3$) and the protons of the five-membered ring will also vary.
- ^{13}C NMR: The number of unique signals in the ^{13}C NMR spectrum will correspond to the symmetry of the molecule. The chemical shifts of the aromatic and aliphatic carbons will be indicative of the substitution pattern.

GC-MS is used to separate the isomers based on their boiling points and polarity, and to identify them based on their mass spectra.

- Gas Chromatography (GC): Isomers will exhibit different retention times on a given GC column. Generally, isomers with lower boiling points will elute earlier.
- Mass Spectrometry (MS): While all isomers have the same molecular weight ($m/z = 146$), their fragmentation patterns upon electron ionization can differ.^{[10][11][12][13][14]} The relative abundances of key fragment ions can provide a fingerprint for each isomer. A common fragment for alkylbenzenes is the tropylium ion (m/z 91) or related structures. The

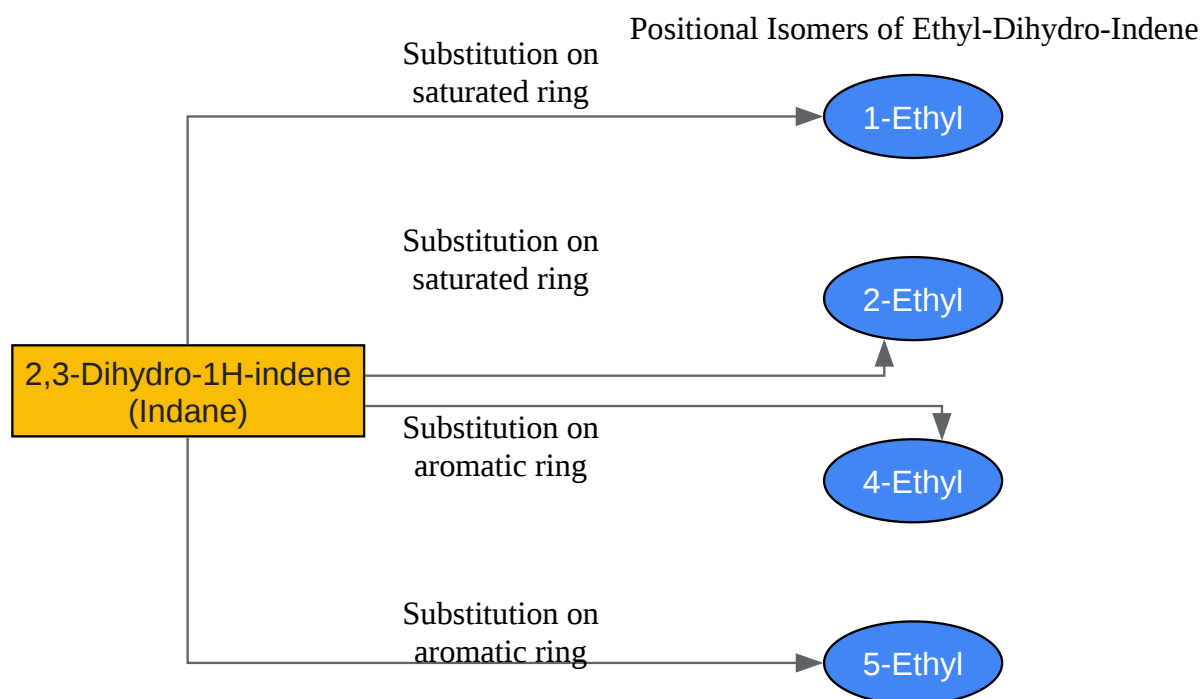
loss of a methyl group (M-15) or an ethyl group (M-29) are also expected fragmentation pathways.

Biological Activity

Currently, there is limited publicly available information on the specific biological activities of simple ethyl-dihydro-indene isomers. However, dihydro-indene derivatives have been investigated for a range of pharmacological applications. For instance, certain substituted dihydro-1H-indene derivatives have been designed and evaluated as novel tubulin polymerization inhibitors with anti-angiogenic and antitumor potency. The core structure of these more complex molecules is often crucial for their biological activity. Further research is needed to determine if the simple ethyl-substituted isomers exhibit any significant biological effects.

Visualizations

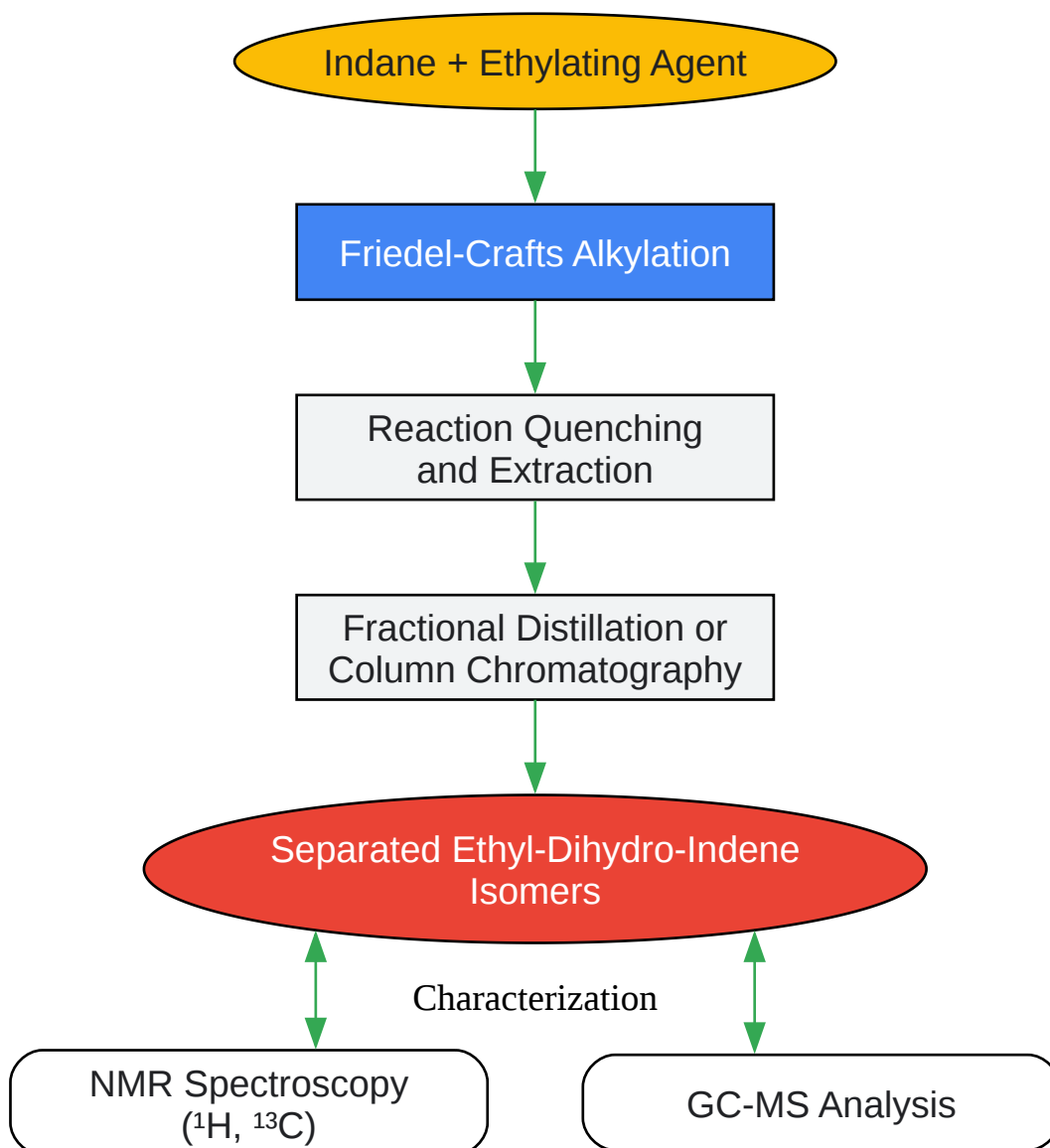
Logical Relationship of Ethyl-Dihydro-Indene Isomers



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Caption: Positional isomers of ethyl-dihydro-indene.

Experimental Workflow for Synthesis and Characterization



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